molecular formula C10H19ClO3S B13625616 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride

Cat. No.: B13625616
M. Wt: 254.77 g/mol
InChI Key: XHLZEPMIWVPMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a cyclobutoxymethyl and a methylbutane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid+Thionyl chloride2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid+Thionyl chloride→2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of sulfonamide-based drugs.

    Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups, enhancing material properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the cyclobutoxymethyl and methylbutane moieties.

    Benzenesulfonyl Chloride: Contains an aromatic ring, offering different reactivity and applications compared to the aliphatic 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride.

    Tosyl Chloride: Another aromatic sulfonyl chloride, commonly used in organic synthesis for sulfonylation reactions.

Uniqueness

This compound is unique due to its specific structure, which combines a cyclobutoxymethyl group with a methylbutane backbone. This unique structure can impart distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)-3-methylbutane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-8(2)9(7-15(11,12)13)6-14-10-4-3-5-10/h8-10H,3-7H2,1-2H3

InChI Key

XHLZEPMIWVPMLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1CCC1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.